Isolariciresinol 9,9'-acetonide
CAS No.: 252333-71-4
Cat. No.: VC0019087
Molecular Formula: C23H28O6
Molecular Weight: 400.471
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 252333-71-4 |
|---|---|
| Molecular Formula | C23H28O6 |
| Molecular Weight | 400.471 |
| IUPAC Name | 6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol |
| Standard InChI | InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3 |
| Standard InChI Key | SNCSNQKSYHFYSD-YHEJKZAPSA-N |
| SMILES | CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |
| Appearance | Powder |
Introduction
Chemical Identity and Structure
Isolariciresinol 9,9'-acetonide is a natural plant product belonging to the lignan class of compounds. It features a modified structure of isolariciresinol, specifically containing an acetonide functional group that alters its chemical properties and potentially enhances its biological stability and activity.
Basic Chemical Properties
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 252333-71-4 |
| Molecular Formula | C23H28O6 |
| Molecular Weight | 400.471 g/mol |
| Appearance | Powder |
| Density | 1.193±0.06 g/cm³ (Predicted) |
| Boiling Point | 554.8±50.0 °C (Predicted) |
| pKa | 10.00±0.35 (Predicted) |
| Storage Condition | 2-8°C |
The molecular structure of Isolariciresinol 9,9'-acetonide includes multiple oxygen-containing functional groups, contributing to its polyphenolic nature and subsequent biological activities .
IUPAC Nomenclature and Structural Identification
The IUPAC name for this compound is 6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h] benzodioxepin-8-ol, reflecting its complex molecular arrangement. The compound can also be identified as (5aR,6S,11aR)-6-(4-Hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydronaphtho[2,3-e] dioxepin-8-ol, pointing to its specific stereochemistry .
Nomenclature and Alternative Identifiers
Synonyms and Alternative Names
Isolariciresinol 9,9'-acetonide is known by several synonyms in scientific literature, which helps in cross-referencing research findings across different databases:
These multiple nomenclatures reflect the complex structure of the compound and its various structural interpretations in different chemical classification systems .
Biological Activities
Antioxidant Properties
Isolariciresinol 9,9'-acetonide demonstrates significant antioxidant properties, which are characteristic of many lignans. These properties are attributed to its polyphenolic structure, which enables the compound to neutralize free radicals and reduce oxidative stress in biological systems. The antioxidant capacity makes it a promising candidate for research into conditions associated with oxidative damage.
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory activities, potentially through modulation of inflammatory mediators and pathways. This property is particularly significant for its potential therapeutic applications in inflammatory conditions. The specific mechanisms underlying these anti-inflammatory effects are still being investigated, but they appear to involve multiple cellular signaling pathways.
Natural Sources and Occurrence
Plant Origins
Isolariciresinol 9,9'-acetonide is found in several plant species. Research indicates that the related compound secoisolariciresinol-9,9'-acetonide has been isolated from Diphylleia giraldii and Diphylleia tangutica, suggesting similar botanical sources for isolariciresinol derivatives . The parent compound, isolariciresinol, is known to occur in various plant tissues, particularly in woody parts such as bark, heartwood, and roots of several plant families.
Taxonomic Distribution
Synthesis and Preparation
Isolation from Natural Sources
Isolariciresinol 9,9'-acetonide can be obtained through isolation from plant materials. This typically involves extraction with appropriate solvents, followed by various purification techniques such as chromatography. The specific isolation protocols may vary depending on the plant source and desired purity of the final product.
Reaction Capabilities
Due to its polyphenolic structure, Isolariciresinol 9,9'-acetonide can undergo various chemical reactions, including:
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Oxidation reactions, particularly at the phenolic hydroxyl groups
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Reduction of functional groups
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Substitution reactions
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Hydrolysis of the acetonide group under acidic conditions
These reaction capabilities are important considerations for both research applications and potential derivatization strategies.
Research Applications
Medicinal Research
The antioxidant and anti-inflammatory properties of Isolariciresinol 9,9'-acetonide make it a compound of interest in medicinal research. Potential therapeutic applications being investigated include:
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Anti-inflammatory treatments for chronic inflammatory conditions
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Antioxidant-based therapies for oxidative stress-related disorders
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Potential applications in age-related degenerative diseases
Research in these areas is still largely preliminary, with significant potential for development.
Biological Research
In biological research, Isolariciresinol 9,9'-acetonide serves as a valuable tool for studying cellular processes, particularly those related to oxidative stress and inflammation. The compound's effects on specific cellular pathways and signaling mechanisms can provide insights into fundamental biological processes.
Analytical Methods and Characterization
Spectroscopic Identification
Characterization of Isolariciresinol 9,9'-acetonide typically employs several spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, to elucidate structural features
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Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
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Infrared (IR) spectroscopy to identify functional groups
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Ultraviolet-Visible (UV-Vis) spectroscopy for chromophore characterization
These techniques collectively provide comprehensive structural information essential for confirming the identity and purity of the compound .
Chromatographic Analysis
Chromatographic methods are crucial for both analytical and preparative purposes:
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High-Performance Liquid Chromatography (HPLC) for quantitative analysis and purification
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Thin-Layer Chromatography (TLC) for rapid screening and monitoring reactions
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Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives or degradation products
These methods enable accurate quantification and separation of Isolariciresinol 9,9'-acetonide from complex mixtures.
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